5-amino-2-methyl-6H-1,2,4-oxadiazin-3-one
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Overview
Description
5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one is a heterocyclic compound that belongs to the oxadiazine family. This compound is characterized by a six-membered ring containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-2-nitropropane with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or dioxane at elevated temperatures.
Industrial Production Methods
Industrial production of 5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazine derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazines, which can be further functionalized for specific applications .
Scientific Research Applications
5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the oxadiazine ring .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole: Another member of the oxadiazole family, known for its antimicrobial properties.
1,3,4-oxadiazine: Similar in structure but with different reactivity and applications.
Pyridazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness
5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one is unique due to its specific ring structure and the presence of both amino and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C4H7N3O2 |
---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
5-amino-2-methyl-6H-1,2,4-oxadiazin-3-one |
InChI |
InChI=1S/C4H7N3O2/c1-7-4(8)6-3(5)2-9-7/h2H2,1H3,(H2,5,6,8) |
InChI Key |
YUJCNWFXYDBKTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N=C(CO1)N |
Origin of Product |
United States |
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